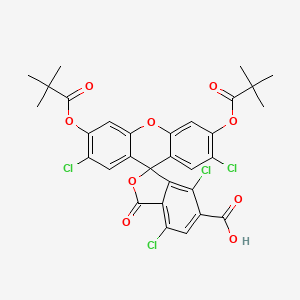
1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, including the formation of the piperidine ring and subsequent substitution reactions to introduce the fluoro and trifluoromethyl groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Fluoro and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using reagents such as fluoroalkyl halides and trifluoromethylating agents
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Biology: This compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
1-[2-chloro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine: Similar structure but with a chloro group instead of a fluoro group.
1-[2-fluoro-6-(methyl)phenyl]-N,N-dimethylpiperidin-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the presence of both fluoro and trifluoromethyl groups, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4N2/c1-19(2)10-6-8-20(9-7-10)13-11(14(16,17)18)4-3-5-12(13)15/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDGRWUDSVXLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1408621.png)





![8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1408630.png)


![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B1408636.png)
![Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1408637.png)
